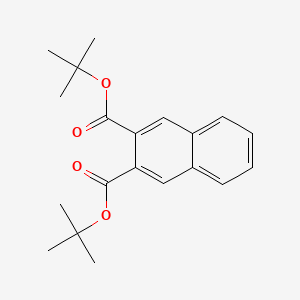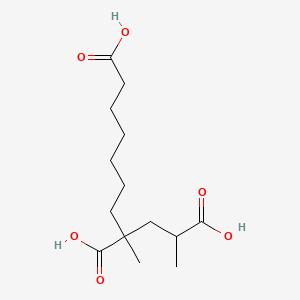
7-Methyldecane-1,7,9-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyldecane-1,7,9-tricarboxylic acid is an organic compound characterized by a long carbon chain with three carboxylic acid groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 7-Methyldecane-1,7,9-tricarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles and carboxylation of organometallic intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyldecane-1,7,9-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
7-Methyldecane-1,7,9-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 7-Methyldecane-1,7,9-tricarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s long carbon chain and methyl group contribute to its hydrophobic interactions, affecting its solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Methyldecane-1,7,9-tricarboxylic acid include other tricarboxylic acids such as citric acid and isocitric acid . These compounds share the presence of three carboxylic acid groups but differ in their carbon chain length and functional group positions.
Uniqueness
What sets this compound apart is its unique structure, which includes a long carbon chain with a methyl group and three carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
132655-67-5 |
|---|---|
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
1,3-dimethylnonane-1,3,9-tricarboxylic acid |
InChI |
InChI=1S/C14H24O6/c1-10(12(17)18)9-14(2,13(19)20)8-6-4-3-5-7-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)(H,17,18)(H,19,20) |
Clé InChI |
SOKQNFRUHLVLHI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(CCCCCCC(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


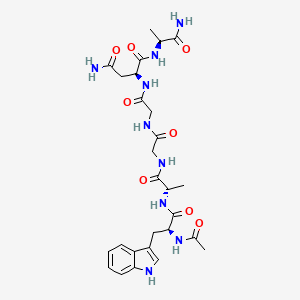

![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
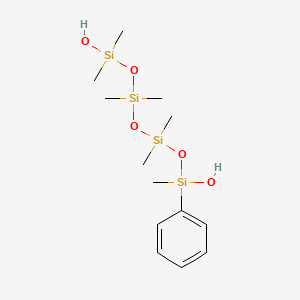

![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)


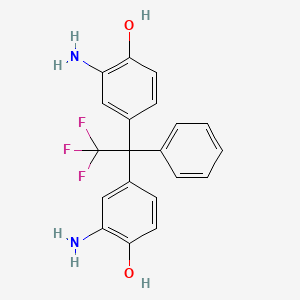
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
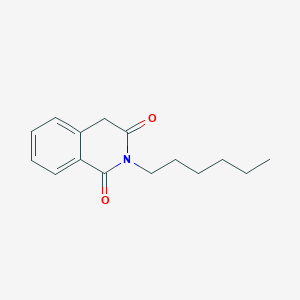
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
